Comparative Biological Activity (ED50) of Recombinant Human TGF-β1 in Cell-Based Assays
The biological activity of TGF-β1 is a primary determinant of its utility in experimental systems. A direct comparison of recombinant human TGF-β1 products reveals a significant range in reported potency. For instance, a CHO-expressed product (Abcam) exhibits an ED50 of 0.03-0.1 ng/mL in an Mv-1-lu mink lung epithelial cell proliferation inhibition assay . In contrast, a product expressed in a different mammalian system shows an ED50 of <0.2 ng/mL when inhibiting the IL-4-dependent proliferation of HT-2 mouse T cells . These differences underscore the necessity of evaluating vendor-specific bioactivity data to ensure the selected reagent is suitable for a given experimental model.
| Evidence Dimension | In vitro biological activity (ED50) |
|---|---|
| Target Compound Data | 0.03-0.1 ng/mL |
| Comparator Or Baseline | < 0.2 ng/mL |
| Quantified Difference | Up to a ~6.6-fold difference in reported ED50 |
| Conditions | Mv-1-lu mink lung epithelial cell proliferation assay vs. HT-2 mouse T cell IL-4-dependent proliferation assay |
Why This Matters
The specific activity (ED50) dictates the effective concentration in downstream applications, and selecting a reagent without defined bioactivity can lead to dose-response errors and experimental failure.
